

3-Chloropyridine-4-carboxamide literature review and background

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloropyridine-4-carboxamide

Cat. No.: B035161

[Get Quote](#)

An In-depth Technical Guide to **3-Chloropyridine-4-carboxamide**

Introduction

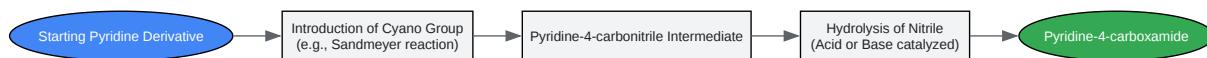
3-Chloropyridine-4-carboxamide is a fine chemical intermediate with significant applications in the pharmaceutical and material science sectors. Its molecular formula is C₆H₅ClN₂O, and it is also known by its CAS number 100859-32-3. This document provides a comprehensive overview of its chemical properties, synthesis, and known biological relevance, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

3-Chloropyridine-4-carboxamide is a stable chemical building block for organic synthesis. The presence of a chlorine atom on the pyridine ring makes it a versatile precursor for various substitution reactions, allowing for the introduction of diverse functional groups.

Table 1: Physicochemical Properties of **3-Chloropyridine-4-carboxamide** and Related Compounds

Property	3-Chloropyridine-4-carboxamide	3-Chloropyridine	3-Chloropyridine-2-carboxamide
CAS Number	100859-32-3[1]	626-60-8	114080-95-4
Molecular Formula	C ₆ H ₅ CIN ₂ O[1]	C ₅ H ₄ CIN	C ₆ H ₅ CIN ₂ O
Molecular Weight	156.57 g/mol	113.54 g/mol	156.57 g/mol
Purity	≥98.0%	-	-
Appearance	-	Colorless liquid	-
Storage	Keep sealed and away from direct light	-	-


Note: Detailed experimental properties for **3-Chloropyridine-4-carboxamide** are not readily available in the public domain. Data for related compounds is provided for context.

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **3-Chloropyridine-4-carboxamide** are not extensively published, general synthetic strategies for related compounds can provide insight into its preparation. The synthesis of pyridine carboxamide derivatives often involves the amidation of the corresponding carboxylic acid or the hydrolysis of a nitrile precursor.

General Synthesis Workflow

A plausible synthetic route to **3-Chloropyridine-4-carboxamide** would likely involve the preparation of a 3-chloropyridine-4-carbonitrile intermediate, followed by hydrolysis to the amide. The following diagram illustrates a generalized workflow for the synthesis of a substituted pyridine carboxamide.

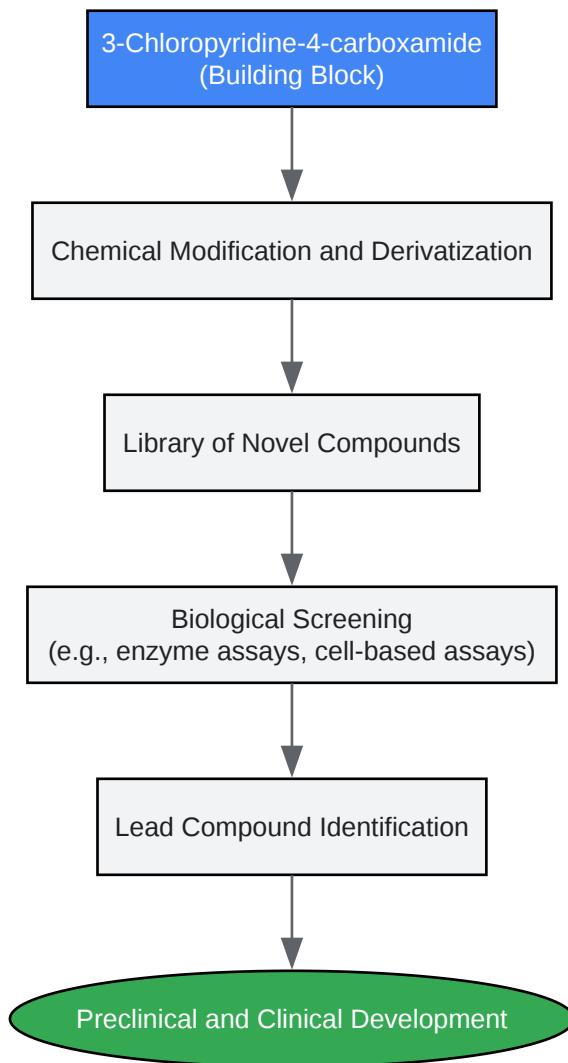
[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for pyridine-4-carboxamides.

Experimental Protocol for a Related Compound: Synthesis of 2-chloro-4-methyl-3-carboxamide

A patented method for the synthesis of a related compound, 2-chloro-4-methyl-3-carboxamide, involves the hydrolysis of 2-chloro-4-methyl-3-pyridinecarbonitrile in concentrated sulfuric acid. This approach highlights a common strategy for converting a nitrile to a carboxamide in the pyridine series.

Biological Activities and Drug Development Potential


3-Chloropyridine-4-carboxamide is recognized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). While specific biological data for this compound is scarce in publicly available literature, the broader class of pyridine carboxamides has been extensively investigated for various therapeutic applications.

Derivatives of pyridine carboxamides have shown a wide range of biological activities, including but not limited to:

- Anticancer agents: Certain N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have been evaluated for their antiproliferative activity and as Aurora-A kinase inhibitors.
- Antifungal agents: Novel pyridine carboxamide derivatives have been designed and synthesized as potential succinate dehydrogenase inhibitors with antifungal activity.
- Anti-inflammatory and Analgesic agents: The versatile chemical structure of chloropyridine carboxamide derivatives allows for modifications that are particularly noted in the development of anti-inflammatory and analgesic drugs.
- Antimicrobial agents: Pyridine-3-carboxamide analogs have been developed and shown to be effective against bacterial wilt in tomatoes caused by *Ralstonia solanacearum*.

Logical Relationship in Drug Discovery

The use of **3-Chloropyridine-4-carboxamide** as a building block in drug discovery follows a logical progression from initial synthesis to the development of new therapeutic agents.

[Click to download full resolution via product page](#)

Caption: Logical workflow for drug discovery using **3-Chloropyridine-4-carboxamide**.

Conclusion

3-Chloropyridine-4-carboxamide is a valuable chemical intermediate with considerable potential in the fields of pharmaceutical sciences and material development. While detailed public data on its specific synthesis and biological activity is limited, the well-established importance of the pyridine carboxamide scaffold in medicinal chemistry underscores the significance of this compound as a starting point for the synthesis of novel molecules with

therapeutic potential. Further research into the specific properties and applications of **3-Chloropyridine-4-carboxamide** is warranted to fully explore its utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- To cite this document: BenchChem. [3-Chloropyridine-4-carboxamide literature review and background]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b035161#3-chloropyridine-4-carboxamide-literature-review-and-background>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

